5-Hexyl-2-pyridinecarboxylic acid
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Overview
Description
5-Hexyl-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by a hexyl group attached to the second position of the pyridine ring, with a carboxylic acid functional group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with hexyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction with the hexyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, aldehydes, and other functionalized derivatives.
Scientific Research Applications
5-Hexyl-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hexyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxylic acid (Picolinic acid)
- 3-Pyridinecarboxylic acid (Nicotinic acid)
- 4-Pyridinecarboxylic acid (Isonicotinic acid)
Uniqueness
5-Hexyl-2-pyridinecarboxylic acid is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to other pyridinecarboxylic acids. This structural difference can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound for specialized applications.
Properties
CAS No. |
717-83-9 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-hexylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-6-10-7-8-11(12(14)15)13-9-10/h7-9H,2-6H2,1H3,(H,14,15) |
InChI Key |
LRVWMFHQTPNPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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